molecular formula C11H19N3S B7571182 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole

2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole

Cat. No. B7571182
M. Wt: 225.36 g/mol
InChI Key: QQUPAOYYOWDQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole is a synthetic compound that is widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole is not fully understood. However, it is believed to act as a competitive antagonist of the dopamine D4 receptor. This means that it binds to the receptor and blocks the binding of dopamine, which is the endogenous ligand for this receptor. By blocking the dopamine D4 receptor, 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole can modulate the activity of downstream signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects:
2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of the dopamine D4 receptor. By blocking this receptor, 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole can affect various physiological processes, including motor activity, cognition, and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole in lab experiments is its potency and selectivity for the dopamine D4 receptor. This compound has been shown to be a highly potent antagonist of this receptor subtype, making it a valuable tool for studying the role of the dopamine D4 receptor in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. As with any pharmacological agent, it is important to carefully control for potential off-target effects when using 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole in lab experiments.

Future Directions

There are many potential future directions for research on 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. By studying the effects of 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole on the dopamine D4 receptor in animal models of these disorders, researchers may be able to gain insight into the underlying pathophysiology of these conditions. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor. By improving the selectivity and potency of these compounds, researchers may be able to more effectively study the role of this receptor subtype in various physiological processes.

Synthesis Methods

The synthesis of 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole has a variety of scientific research applications. One of the most common uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in many physiological processes, including vision, taste, smell, and neurotransmission. 2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole has been shown to be a potent antagonist of the dopamine D4 receptor, making it a valuable tool for studying this receptor subtype.

properties

IUPAC Name

2-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-3-11-12-10(9-15-11)8-14-6-4-13(2)5-7-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUPAOYYOWDQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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